N-(3-chloro-2-methylphenyl)-2-(oxan-4-yloxy)pyridine-4-carboxamide
Description
N-(3-chloro-2-methylphenyl)-2-(oxan-4-yloxy)pyridine-4-carboxamide is a synthetic small molecule characterized by a pyridine core substituted with an oxan-4-yloxy group at the 2-position and a carboxamide linkage to a 3-chloro-2-methylphenyl moiety. The oxan-4-yloxy group may enhance solubility, while the chloro-methylphenyl substituent likely contributes to target binding specificity .
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-(oxan-4-yloxy)pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3/c1-12-15(19)3-2-4-16(12)21-18(22)13-5-8-20-17(11-13)24-14-6-9-23-10-7-14/h2-5,8,11,14H,6-7,9-10H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVTLKXJWVDMJRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=CC(=NC=C2)OC3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-2-methylphenyl)-2-(oxan-4-yloxy)pyridine-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C16H18ClN3O3
- Molecular Weight : 335.79 g/mol
- CAS Number : Not available in the provided sources.
Biological Activity
The biological activity of this compound has been investigated in various studies, particularly for its role as an enzyme inhibitor and its potential therapeutic effects.
- Enzyme Inhibition : This compound has shown promise as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been studied for its inhibitory effects on acetyl-CoA carboxylase (ACC), which plays a crucial role in fatty acid metabolism .
- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties by targeting pathways involved in tumor growth and proliferation. The inhibition of certain kinases has been noted to reduce cell viability in cancer cell lines .
- Anti-inflammatory Effects : The compound's structure suggests potential anti-inflammatory activity, which could be beneficial in treating conditions characterized by chronic inflammation .
Study 1: Enzyme Inhibition and Metabolic Regulation
A study conducted on the effects of this compound demonstrated significant inhibition of ACC in vitro. This inhibition led to a decrease in fatty acid synthesis, suggesting its potential use in metabolic disorders such as obesity and type 2 diabetes.
Study 2: Anticancer Efficacy
In a preclinical trial assessing the anticancer efficacy of this compound, researchers observed that it inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism was primarily through the induction of apoptosis and cell cycle arrest at the G1 phase, indicating its potential as a therapeutic agent against malignancies .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Findings and Mechanistic Insights
- Kinase Inhibition : BMS-777607 demonstrates that pyridine carboxamides with halogenated aryl groups (e.g., 3-chloro) and oxygen-containing substituents (e.g., ethers) achieve potent kinase inhibition. However, the target compound’s 2-position oxan-4-yloxy substitution (vs. BMS-777607’s 4-position pyridone) may alter binding kinetics and selectivity .
- Solubility and Bioavailability : The oxan-4-yloxy group in the target compound likely improves aqueous solubility compared to simpler ethers (e.g., methoxy), as seen in BMS-777607’s pyridone 4-substitution, which enhanced solubility without sacrificing potency .
- Chloro Substituent Effects : The 3-chloro-2-methylphenyl group in the target compound may confer greater metabolic stability than fluorine-containing analogues (e.g., BMS-777607’s 4-fluorophenyl group), though this could reduce target affinity due to increased steric bulk .
Divergent Pharmacological Profiles
- Enzyme Targets : Unlike Friluglanstat (a prostaglandin E synthase inhibitor), the target compound lacks a benzimidazole or trifluoromethyl group, suggesting divergent mechanisms. Its pyridine core may favor kinase over enzyme inhibition .
- Synthetic Utility: The Enamine building block () highlights the role of carboxamide derivatives as intermediates. The target compound’s oxan-4-yloxy group distinguishes it from cyclobutylamino-based scaffolds, which are typically used for fragment-based drug discovery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
